An In-depth Technical Guide to 4-(Methylsulfonyloxy)phenylboronic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Methylsulfonyloxy)phenylboronic acid: Properties, Reactivity, and Applications
Foreword: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of contemporary organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation. The efficacy of this transformation is profoundly dependent on the nature of the organoboron reagent. This guide delves into the core physical, chemical, and practical aspects of a particularly valuable, yet nuanced, building block: 4-(Methylsulfonyloxy)phenylboronic acid . Also known by its synonym, 4-boronophenyl mesylate, this compound offers a unique combination of reactivity and functionality that makes it an indispensable tool for researchers in drug discovery and materials science. Its structure marries the well-established utility of the arylboronic acid moiety with the properties of a methylsulfonyloxy (mesylate) group, opening avenues for sequential and diverse functionalization. This document aims to provide a comprehensive, field-proven understanding of this reagent, moving beyond catalog data to explain the causality behind its application and handling.
Core Molecular and Physicochemical Profile
A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.
Identification and Structural Characteristics
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IUPAC Name : [4-(Methylsulfonyloxy)phenyl]boronic acid
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Synonyms : 4-Boronophenyl mesylate, 4-Boronophenyl methanesulphonate[1]
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CAS Number : 957035-04-0[1]
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Molecular Formula : C₇H₉BO₅S[1]
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Molecular Weight : 216.02 g/mol [2]
The molecule's structure features a phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a methylsulfonyloxy group [-OSO₂CH₃]. This arrangement is key to its chemical behavior.
Physicochemical Data Summary
The physical properties of 4-(Methylsulfonyloxy)phenylboronic acid are summarized in the table below. It is crucial to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can affect physical properties like melting point. Data should be interpreted with this in mind.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder | |
| Boiling Point | 433.3 ± 51.0 °C (Predicted) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.27 ± 0.17 (Predicted) | [2] |
| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [2] |
Solubility and Stability Profile
Solubility: While comprehensive quantitative data is scarce, empirical evidence shows that, like many phenylboronic acids, it is soluble in polar organic solvents such as methanol, THF, and dioxane. The solubility of phenylboronic acids is generally high in ethers and ketones, moderate in chlorinated solvents like chloroform, and very low in non-polar hydrocarbon solvents.
Stability: The stability of this reagent is a critical consideration for both storage and reaction success.
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Dehydration : Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This process can be accelerated by heat or vacuum. It is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize moisture contact.
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Oxidative Instability : The C-B bond is susceptible to oxidation. While generally more stable than many organometallics, prolonged exposure to air and oxidants should be avoided.
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Protodeboronation : Under certain conditions (particularly aqueous basic or acidic media), the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. The electron-withdrawing nature of the mesylate group can influence the rate of this undesired side reaction.
Synthesis Pathway: A Plausible Approach
While specific, peer-reviewed syntheses for 4-(Methylsulfonyloxy)phenylboronic acid are not prominently documented in the literature, a logical and robust synthetic route can be proposed based on standard organic transformations. The most direct approach involves the mesylation of a commercially available precursor, 4-Hydroxyphenylboronic acid.
Proposed Synthesis Workflow
The reaction involves the conversion of the phenolic hydroxyl group of 4-Hydroxyphenylboronic acid into a mesylate ester using methanesulfonyl chloride in the presence of a non-nucleophilic base.
Caption: Proposed synthesis of the target compound via mesylation.
Step-by-Step Proposed Protocol
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Preparation : To a flame-dried, three-necked flask under an inert atmosphere (N₂), add 4-Hydroxyphenylboronic acid (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling : Cool the resulting suspension or solution to 0 °C using an ice bath.
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Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) (1.2-1.5 eq), dropwise while maintaining the temperature at 0 °C.
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Mesylation : Slowly add methanesulfonyl chloride (1.1-1.2 eq) to the reaction mixture. A precipitate (triethylammonium chloride) may form.
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Reaction Progression : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup : Quench the reaction with the addition of cold water or dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : The crude product can be purified by recrystallization or flash column chromatography to yield the final product.
Core Reactivity and Mechanistic Insights
The utility of this reagent is rooted in the interplay between the boronic acid and the mesylate group.
The Role of the Methylsulfonyloxy Group
The mesylate group (-OSO₂CH₃) is a strong electron-withdrawing group. Its presence on the phenyl ring has two significant consequences:
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Activation of the Boronic Acid : By withdrawing electron density from the phenyl ring, the mesylate group increases the Lewis acidity of the boron atom. This can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Studies have shown that electron-poor arylboronic acids can exhibit higher reactivity and undergo transmetalation more readily than their electron-rich counterparts.[3]
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Orthogonal Reactivity : The mesylate group is an excellent leaving group in its own right, particularly for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential couplings: first, a reaction utilizing the boronic acid moiety, followed by a second coupling reaction at the mesylate position.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the primary application of 4-(Methylsulfonyloxy)phenylboronic acid. It serves as the organoboron partner, transferring the 4-(methylsulfonyloxy)phenyl group to an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The unique bifunctional nature of this reagent makes it highly valuable in multi-step syntheses.
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Drug Development : It is a key intermediate for synthesizing complex molecules with therapeutic potential. For example, it can be used to construct GPR119 agonists, which are researched for the treatment of type 2 diabetes.[4] Its role in creating biaryl structures is central to the development of kinase inhibitors, receptor antagonists, and other targeted therapies.[5]
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Materials Science : The ability to form biaryl linkages is fundamental to the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where π-conjugated systems are required.
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Sequential Cross-Coupling : A synthetic chemist can first perform a Suzuki coupling using the boronic acid, then, in a subsequent step, use the mesylate as a coupling handle for a second, different cross-coupling reaction (e.g., Buchwald-Hartwig amination, or another Suzuki coupling), allowing for the rapid build-up of molecular complexity.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of 4-(Methylsulfonyloxy)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
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4-(Methylsulfonyloxy)phenylboronic acid (1.2 eq)
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Aryl Bromide (1.0 eq)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄) (2.0 eq)
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Solvent: Toluene/Water (e.g., 5:1 mixture)
Procedure:
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Vessel Preparation : To a Schlenk flask, add the aryl bromide (1.0 eq), 4-(Methylsulfonyloxy)phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
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Inerting : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.
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Heating : Place the flask in a preheated oil bath at 80-100 °C.
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Monitoring : Stir the reaction vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS.
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Cooling and Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Characterization (Expected)
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¹H NMR :
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Aromatic Region : The four protons on the phenyl ring will appear as two distinct doublets (an AA'BB' system) between δ 7.0-8.0 ppm. The protons ortho to the boronic acid group will likely be further downfield due to its anisotropic effect.
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Methyl Protons : The three protons of the methyl group on the sulfonate ester will appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm.
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Boronic Acid Protons : The two -OH protons of the boronic acid are often broad and may exchange with residual water in the solvent. Their chemical shift is highly variable and they may not always be observed.
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¹³C NMR :
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Aromatic Carbons : Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the boron (ipso-carbon) and the carbon attached to the oxygen of the mesylate group will have distinct chemical shifts.
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Methyl Carbon : A single signal for the methyl carbon will appear upfield, typically around δ 35-45 ppm.
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Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount.
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Hazard Statements : The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Measures :
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust.[2]
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]
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Wash hands thoroughly after handling.
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Conclusion
4-(Methylsulfonyloxy)phenylboronic acid is more than just another arylboronic acid. It is a strategically designed bifunctional reagent that offers significant advantages in synthetic efficiency and molecular design. Its electron-withdrawing mesylate group enhances reactivity in its primary application—the Suzuki-Miyaura coupling—while also providing a secondary reactive site for subsequent transformations. For researchers and drug development professionals, mastering the use of this compound means unlocking a powerful tool for the assembly of complex, high-value molecules. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is the key to leveraging its full potential.
References
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Zhou, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. Available at: [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
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Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties. (n.d.). ChemSrc. Available at: [Link]
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Han, F., & Li, G. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 16(1), 461-471. Available at: [Link]
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PubChem. (n.d.). (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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Supporting Information. (n.d.). Theranostics. Available at: [Link]
- Kabalka, G. W., et al. (2001). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine.
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